8-Bromo-3-iodonaphthalen-1-amine
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Overview
Description
8-Bromo-3-iodonaphthalen-1-amine is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine and iodine atoms attached to the naphthalene ring, along with an amine group. The unique combination of these functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-iodonaphthalen-1-amine typically involves multi-step reactions starting from naphthalene derivatives. One common method involves the bromination and iodination of naphthalene, followed by the introduction of the amine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-iodonaphthalen-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-3-iodonaphthalen-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-3-iodonaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The amine group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-naphthylamine: Similar structure but lacks the iodine atom.
3-Iodo-1-naphthylamine: Similar structure but lacks the bromine atom.
1-Amino-8-bromonaphthalene: Similar structure but with the amine group at a different position.
Uniqueness
8-Bromo-3-iodonaphthalen-1-amine is unique due to the specific combination of bromine, iodine, and amine functional groups attached to the naphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H7BrIN |
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Molecular Weight |
347.98 g/mol |
IUPAC Name |
8-bromo-3-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H7BrIN/c11-8-3-1-2-6-4-7(12)5-9(13)10(6)8/h1-5H,13H2 |
InChI Key |
FFLJEJZHNFKVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)N)I |
Origin of Product |
United States |
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